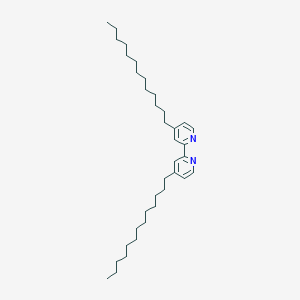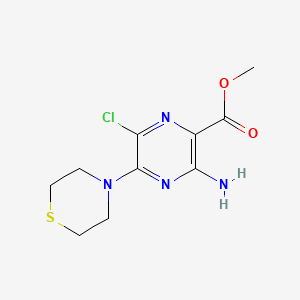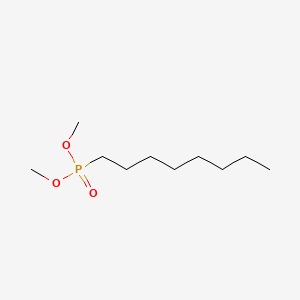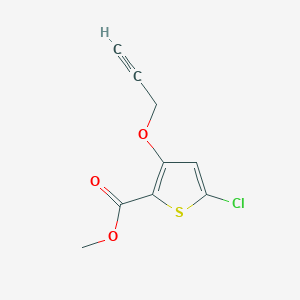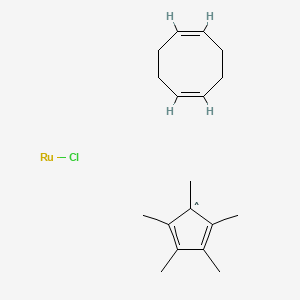
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a ruthenium-based organometallic compound. It is known for its role as a homogeneous catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . The compound’s structure includes a ruthenium center coordinated to a chloro ligand, a pentamethylcyclopentadienyl ligand, and a cyclooctadiene ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with cyclooctadiene in the presence of a base . The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows laboratory-scale procedures with appropriate scaling. The key steps involve maintaining an inert atmosphere and using high-purity reagents to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronates.
C-C Coupling: It facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkynylboronates, propargyl alcohols, terminal alkynes, norbornenes, norbornadiene, and organic disulfides . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base or other catalytic systems .
Major Products
The major products formed from these reactions include arylboronates, cycloadducts, and vic-dithioethers .
Wissenschaftliche Forschungsanwendungen
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center to the substrates, facilitating their activation and subsequent reaction . The pentamethylcyclopentadienyl and cyclooctadiene ligands stabilize the ruthenium center and enhance its reactivity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of chemical bonds through coordination and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different ligand environments and reactivity profiles.
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based catalyst with distinct reactivity and applications.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: A rhodium-based compound with similar catalytic properties but different metal center and ligand effects.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is unique due to its specific ligand combination, which provides a balance of stability and reactivity, making it highly effective in various catalytic processes .
Eigenschaften
Molekularformel |
C18H27ClRu |
|---|---|
Molekulargewicht |
379.9 g/mol |
InChI |
InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |
InChI-Schlüssel |
MQMQNIQJGNBEMG-ONEVTFJLSA-M |
Isomerische SMILES |
CC1=C([C](C(=C1C)C)C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |
Kanonische SMILES |
CC1=C([C](C(=C1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



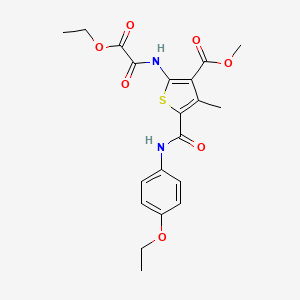

![4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B15089408.png)
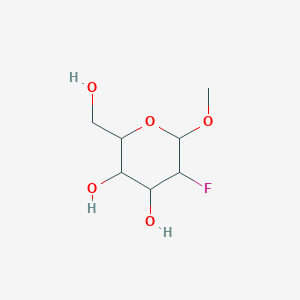
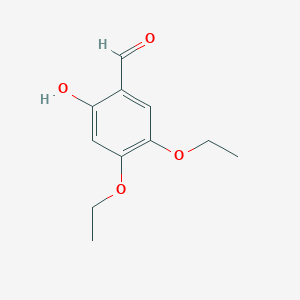
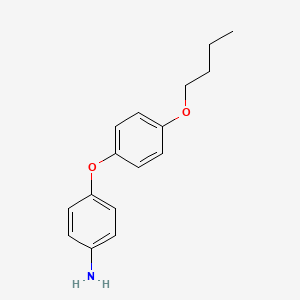
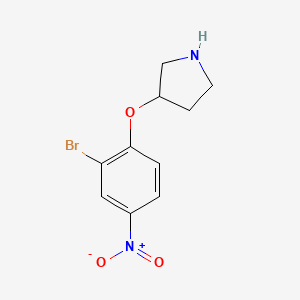
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
